5-methoxy-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
5-methoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a methoxy group at the 5th position, a trifluoromethyl group at the 6th position, and an amine group at the 3rd position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The methoxy group can be introduced using methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
5-methoxy-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-5-(trifluoromethyl)pyridin-3-amine
- 5-methoxy-6-(trifluoromethyl)pyridine
- 5-methoxy-6-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-methoxy-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
941606-51-5 |
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Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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